molecular formula C10H11BrO3 B8291738 2-(3-(Bromomethyl)-4-methoxyphenyl)acetic acid

2-(3-(Bromomethyl)-4-methoxyphenyl)acetic acid

Cat. No. B8291738
M. Wt: 259.10 g/mol
InChI Key: UXNDZEPJMRQROJ-UHFFFAOYSA-N
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Patent
US07951954B2

Procedure details

N-Bromosuccinimide (1.0 g) and 2,2′-azobis(2-methylpropionitrile) (20 mg) were added to a solution of (4-methoxy-3-methyl-phenyl)-acetic acid (1.1 g) in chloroform (25 mL) and heated to reflux for 4 hours. On cooling, the mixture was evaporated, the residue dissolved in ethyl acetate, washed sequentially with 2M aqueous hydrochloric acid (2×50 mL), brine (50 mL), dried (magnesium sulfate) and concentrated to give the subtitle compound as an oil (1.4 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
20 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]N1C(=O)CCC1=O.[CH3:9][O:10][C:11]1[CH:16]=[CH:15][C:14]([CH2:17][C:18]([OH:20])=[O:19])=[CH:13][C:12]=1[CH3:21]>C(Cl)(Cl)Cl.N(C(C)(C)C#N)=NC(C)(C)C#N>[Br:1][CH2:21][C:12]1[CH:13]=[C:14]([CH2:17][C:18]([OH:20])=[O:19])[CH:15]=[CH:16][C:11]=1[O:10][CH3:9]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
1.1 g
Type
reactant
Smiles
COC1=C(C=C(C=C1)CC(=O)O)C
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
20 mg
Type
catalyst
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
On cooling
CUSTOM
Type
CUSTOM
Details
the mixture was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in ethyl acetate
WASH
Type
WASH
Details
washed sequentially with 2M aqueous hydrochloric acid (2×50 mL), brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrCC=1C=C(C=CC1OC)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: CALCULATEDPERCENTYIELD 96.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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